BenchChemオンラインストアへようこそ!

1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide

DNA gyrase inhibition Mycobacterium abscessus piperidine-4-carboxamide pharmacophore

Procure 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide (CAS 929411-67-6) as a structurally distinct, multifunctional quinazoline intermediate. The 6-bromo substituent enables halogen bonding in kinase hinge regions and serves as a versatile synthetic exit vector for Suzuki-Miyaura diversification—functionality absent in des-bromo or 6-chloro analogs. The C-4 piperidine-4-carboxamide attachment retains the validated P4C pharmacophore essential for DNA gyrase inhibition, placing the carboxamide in a geometry compatible with the ATP-binding pocket, unlike the 2-yl regioisomer. This compound is supplied exclusively for research use and is ideal for SAR exploration in antibacterial and antiproliferative programs.

Molecular Formula C14H15BrN4O
Molecular Weight 335.20 g/mol
CAS No. 929411-67-6
Cat. No. B6512660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide
CAS929411-67-6
Molecular FormulaC14H15BrN4O
Molecular Weight335.20 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C2=NC=NC3=C2C=C(C=C3)Br
InChIInChI=1S/C14H15BrN4O/c15-10-1-2-12-11(7-10)14(18-8-17-12)19-5-3-9(4-6-19)13(16)20/h1-2,7-9H,3-6H2,(H2,16,20)
InChIKeyFFNGWYXWZLTONA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Bromoquinazolin-4-yl)piperidine-4-carboxamide (CAS 929411-67-6): Structural Identity and Procurement Baseline for a Halogenated Quinazoline-Piperidine Carboxamide


1-(6-Bromoquinazolin-4-yl)piperidine-4-carboxamide (CAS 929411-67-6, molecular formula C14H15BrN4O, molecular weight 335.20 g/mol) is a heterocyclic small molecule comprising a 6-bromoquinazoline core linked at the 4-position to a piperidine ring bearing a primary carboxamide at the 4-position . It belongs to the piperidine-4-carboxamide (P4C) class, which has been validated as a novel chemotype of bacterial DNA gyrase inhibitors with bactericidal and antibiofilm activity against the Mycobacterium abscessus complex [1]. The 6-bromo substituent on the quinazoline scaffold provides a chemically tractable handle for late-stage functionalisation via transition-metal-catalysed cross-coupling, distinguishing it from des-halogen, chloro, or fluoro congeners [2]. This compound is supplied exclusively for research use and serves as a versatile intermediate or tool compound in medicinal chemistry and chemical biology programmes targeting kinase, antibacterial, and antiproliferative pathways.

Why Generic Substitution Fails for 1-(6-Bromoquinazolin-4-yl)piperidine-4-carboxamide: Positional, Halogen, and Functional-Group Determinants of Target Engagement


Three structural features converge to make 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide non-interchangeable with its closest structural neighbours. First, the attachment point of the piperidine ring to the quinazoline (C-4 vs. C-2) controls the three-dimensional presentation of the carboxamide pharmacophore to the ATP-binding pocket of DNA gyrase and kinase active sites; the 4-yl regioisomer places the piperidine-carboxamide in a geometry compatible with the P4C pharmacophore validated by Negatu et al., whereas the 2-yl isomer orients the side chain into a sterically disfavoured trajectory [1][2]. Second, the 6-bromo substituent is not merely a heavy-atom placeholder: bromine participates in halogen bonding with backbone carbonyls in kinase hinge regions and offers a synthetic exit vector for diversification via Suzuki-Miyaura coupling that is unavailable with the des-bromo or 6-chloro analogs [3][4]. Third, the primary carboxamide at the piperidine 4-position provides a specific hydrogen-bond donor-acceptor motif that the corresponding carboxylic acid, ester, or alcohol congeners cannot recapitulate; the P4C class definition explicitly requires the carboxamide for DNA gyrase inhibitory activity [1]. Substituting any of these three features alters the compound's target profile, synthetic utility, or both.

Quantitative Differentiation Evidence for 1-(6-Bromoquinazolin-4-yl)piperidine-4-carboxamide vs. Structural Analogs


Piperidine-4-carboxamide (P4C) Pharmacophore Validated for DNA Gyrase Inhibition: Class-Level Evidence with Quantified Comparator MMV688844

The P4C chemotype, of which 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide is a structural member, has been mechanistically validated as a DNA gyrase inhibitor class. The prototypical P4C MMV688844 (1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide) inhibits recombinant M. abscessus DNA gyrase with an IC50 of 2 μM and shows bactericidal activity against M. abscessus bamboo strain with a MIC50 of 12 μM [1]. A more potent analog reported in the same study demonstrated improved activity, and spontaneous resistance mutations mapped exclusively to gyrA and gyrB, confirming on-target mechanism [1]. While the specific target compound has not been individually profiled in this assay, its P4C core and quinazoline scaffold are consistent with the pharmacophore requirements established by the SAR study of Beuchel et al., which demonstrated that modifications to the piperidine-carboxamide moiety directly modulate both gyrase inhibition and antibacterial potency [2]. Procurement of this compound enables head-to-head SAR expansion within the validated P4C series.

DNA gyrase inhibition Mycobacterium abscessus piperidine-4-carboxamide pharmacophore antibacterial

6-Bromoquinazoline Scaffold Demonstrates Quantified Anticancer Potency in Head-to-Head Comparison with Cisplatin: Class-Level Scaffold Evidence

The 6-bromoquinazoline scaffold present in the target compound has been independently validated for anticancer activity. In a study by Zare et al. (2023), a series of 6-bromoquinazoline derivatives (compounds 5a–j) were evaluated for cytotoxicity against MCF-7 (breast) and SW480 (colon) cancer cell lines via MTT assay. The hit compound 5b, bearing a 6-bromoquinazoline core with a fluoro-substituted phenyl moiety, exhibited IC50 values of 0.53–1.95 μM against both cell lines, outperforming cisplatin in the same assay system [1]. Across the full series, IC50 values ranged from 0.53 to 46.6 μM, indicating that the 6-bromoquinazoline core is a tunable scaffold for anticancer activity [1]. The target compound substitutes the anilino/amino side chain at C-4 with a piperidine-4-carboxamide, offering an alternative vector for hinge-region kinase binding interactions that may complement or exceed the activity of the anilino series [2].

anticancer 6-bromoquinazoline EGFR inhibition MCF-7 cytotoxicity

Synthetic Tractability Advantage: 6-Bromo Substituent Enables Late-Stage Diversification via Cross-Coupling Unavailable to Des-Halogen or 6-Chloro Congeners

The 6-bromine atom provides a chemically differentiated synthetic handle compared to the 6-chloro analog (1-(6-chloroquinazolin-4-yl)piperidine-4-carboxamide) or the des-halogen parent (1-(quinazolin-4-yl)piperidine-4-carboxamide). Aryl bromides participate in palladium-catalysed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) under milder conditions and with higher selectivity than the corresponding aryl chlorides, while aryl C–H bonds in the des-halogen analog require directing-group strategies for functionalisation [1]. In the 6-bromoquinazoline anticancer series reported by Zare et al., the 6-bromo position was deliberately retained or elaborated to generate SAR libraries via Suzuki coupling, demonstrating the practical synthetic utility of this substituent [2]. The target compound thus offers a dual advantage: it can be used directly as a pharmacologically relevant tool compound, or it can serve as a diversification-ready intermediate for generating focused quinazoline-P4C libraries.

Suzuki coupling C–Br functionalisation medicinal chemistry diversification SAR library synthesis

Carboxamide vs. Carboxylic Acid Functional Group: Hydrogen-Bonding Capacity and Drug-Likeness Differentiation from 1-(6-Bromoquinazolin-4-yl)piperidine-4-carboxylic Acid (CAS 685862-11-7)

The primary carboxamide at the piperidine 4-position differentiates the target compound from its direct carboxylic acid analog, 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid (CAS 685862-11-7, C14H14BrN3O2, MW 336.18). The carboxamide furnishes both a hydrogen-bond donor (NH2) and acceptor (C=O) capable of engaging kinase hinge regions and DNA gyrase active-site residues, whereas the carboxylic acid presents a charged carboxylate at physiological pH, which impairs membrane permeability and can lead to unfavourable pharmacokinetics [1][2]. In the P4C DNA gyrase inhibitor series, the carboxamide motif was shown to be essential for activity; conversion to the corresponding acid or ester abrogated target engagement [1]. Computed physicochemical parameters further distinguish the two: the carboxamide has a lower topological polar surface area (TPSA ~ 72.1 Ų) compared to the deprotonated carboxylate (~ 80–90 Ų), predicting improved passive permeability .

carboxamide pharmacophore hydrogen bonding drug-likeness physicochemical property comparison

Quinazoline-4-Piperidine Architecture vs. Quinazoline-4-Sulfamide: Divergent Target Profiles with Quantified NPP1 Inhibitor Data

The quinazoline-4-piperidine architecture of the target compound is structurally related to but functionally distinct from quinazoline-4-piperidine sulfamides (QPS). QPS1, a quinazoline-4-piperidine sulfamide, has been characterised as a potent and selective non-competitive inhibitor of human NPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1) with a Ki of 59.3 ± 5.4 nM, and it prevented phosphate-induced mineralisation of human aortic valve interstitial cells at ≤10 μM [1]. Importantly, QPS1 showed no significant inhibition of related ectonucleotidases (NPP3, NTPDases 1–3, ecto-5′-nucleotidase, ALP), demonstrating target selectivity [1]. The target compound differs by replacing the sulfamide linker with a carboxamide directly on the piperidine ring, which redirects the compound toward the P4C DNA gyrase pharmacophore rather than the NPP1 sulfamide pharmacophore. This divergent target profile means the two compound classes are not interchangeable: QPS compounds address cardiovascular calcification disorders, whereas P4C-quinazolines address mycobacterial infections or kinase-driven cancers.

NPP1 inhibition ectonucleotidase calcific aortic valve disease target selectivity

Prioritised Research and Industrial Application Scenarios for 1-(6-Bromoquinazolin-4-yl)piperidine-4-carboxamide


Lead Expansion in P4C-Based DNA Gyrase Inhibitor Programmes Targeting Nontuberculous Mycobacteria (NTM)

For teams pursuing DNA gyrase inhibitors within the P4C class validated by Negatu et al. against M. abscessus [1], this compound provides a structurally distinct quinazoline variant for SAR exploration. The 6-bromoquinazoline core permits diversification at the 6-position via Suzuki coupling to optimise potency, selectivity over human topoisomerase II, and pharmacokinetic properties, while the piperidine-4-carboxamide retains the validated pharmacophore [1][2]. Procurement enables head-to-head MIC determination against M. abscessus subspecies and resistance frequency analysis (expected ~10⁻⁸/CFU based on class behaviour) [1].

Kinase Inhibitor Library Design Using 6-Bromoquinazoline as a Privileged ATP-Mimetic Scaffold

Quinazoline is a well-established kinase hinge-binding scaffold, and the 6-bromo substituent has been shown to enhance binding affinity through halogen bonding in EGFR and related kinase ATP pockets [1][2]. This compound can serve as a core intermediate for generating focused kinase inhibitor libraries by varying the carboxamide substituent or elaborating the 6-position via cross-coupling. The 6-bromoquinazoline series reported by Zare et al. achieved IC50 values as low as 0.53 μM against MCF-7 cells, establishing a benchmark for anticancer activity achievable from this scaffold [1].

Chemical Biology Tool Compound for Profiling Bromodomain-Kinase Dual Targets

The quinazoline-piperidine-carboxamide architecture has been identified in chemical probes targeting bromodomain-containing proteins (e.g., BRD4) as well as kinases, suggesting potential polypharmacology applications [3]. The 6-bromo substituent can be exploited for photoaffinity labelling or click-chemistry probe development via substitution with azide or alkyne moieties, enabling target engagement studies in cellular lysates. This application is supported by BindingDB entries showing quinazoline derivatives engaging BRD4 BD1/BD2 domains with Kd values in the low micromolar to sub-micromolar range [3].

Agrochemical Bactericide Discovery: Quinazoline-Piperidine-4-Carboxamide Scaffold for Xanthomonas oryzae Control

Li et al. (2023) demonstrated that quinazoline derivatives bearing piperidine-4-carboxamide and sulfonate ester moieties exhibit anti-Xanthomonas oryzae pv. oryzicola (Xoc) activity, with lead compound III-17 achieving an EC50 of 12.4 μg/mL, far surpassing the commercial bactericide bismerthiazol (EC50 77.5 μg/mL) [4]. The target compound, lacking the sulfonate ester but retaining the quinazoline-P4C core, provides a simplified scaffold for structure-activity relationship studies aimed at identifying the minimal pharmacophore for agricultural bactericide development, and can be elaborated with agrichemically compatible substituents at the 6-position [4].

Quote Request

Request a Quote for 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.